N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955514-16-5
VCID: VC5484172
InChI: InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H
SMILES: CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl
Molecular Formula: C14H15ClFN3O
Molecular Weight: 295.74

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride

CAS No.: 1955514-16-5

Cat. No.: VC5484172

Molecular Formula: C14H15ClFN3O

Molecular Weight: 295.74

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride - 1955514-16-5

Specification

CAS No. 1955514-16-5
Molecular Formula C14H15ClFN3O
Molecular Weight 295.74
IUPAC Name N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride
Standard InChI InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H
Standard InChI Key BLCSIBAESYNLEM-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride belongs to the benzamide class of compounds. Its core structure consists of:

  • A benzamide group (C6H5CONH-) with a methyl substituent on the nitrogen atom.

  • A hydrazinyl group (-NHNH2) at the 2-position of the benzene ring.

  • A 4-fluorophenyl group attached to the benzamide nitrogen.

The hydrochloride salt introduces a chlorine atom, modifying the compound’s polarity and crystallinity .

Molecular Formula and Weight

  • Base Compound: C14H14FN3O (Molecular weight: 259.28 g/mol).

  • Hydrochloride Salt: C14H15ClFN3O (Molecular weight: 295.74 g/mol) .

Spectroscopic and Physical Data

While experimental data on melting/boiling points and solubility are scarce for the hydrochloride form, related benzamide derivatives exhibit:

  • Melting Points: 125–129°C (e.g., 4-bromo-2-fluoro-N-methylbenzamide) .

  • Solubility: Moderate solubility in polar aprotic solvents like chloroform and methanol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1955514-16-5
IUPAC NameN-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride
Molecular FormulaC14H15ClFN3O
Molecular Weight295.74 g/mol
Purity≥97%

Synthesis and Preparation

General Synthetic Strategies

Though explicit protocols for N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride are unpublished, its synthesis likely involves:

  • Benzamide Formation: Reacting 4-fluorophenylamine with methyl benzoyl chloride to yield N-methyl-N-(4-fluorophenyl)benzamide.

  • Hydrazine Introduction: Nitrosation followed by reduction to introduce the hydrazinyl group at the 2-position.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

Challenges in Synthesis

  • Regioselectivity: Ensuring hydrazine incorporation at the 2-position requires controlled reaction conditions.

  • Purification: The polar hydrochloride salt may necessitate chromatographic or recrystallization techniques .

AspectRecommendation
StorageSealed, dry, room temperature
DisposalFollow hazardous waste protocols
First AidFlush eyes/skin with water

Applications and Research Directions

Pharmaceutical Development

  • Anticancer Agents: Analogues like FNA highlight benzamides’ role in HDAC inhibition and apoptosis induction .

  • Antimicrobials: Hydrazine derivatives are explored for antibacterial and antifungal properties .

Chemical Intermediate

The compound may serve as a precursor for:

  • Heterocyclic Compounds: Hydrazine groups facilitate ring-forming reactions (e.g., pyrazoles).

  • Fluorinated Drug Candidates: The 4-fluorophenyl moiety is prevalent in CNS and oncology drugs.

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